molecular formula C8H10O3 B579004 4,6-Dimethylbenzene-1,2,3-triol CAS No. 15316-92-4

4,6-Dimethylbenzene-1,2,3-triol

Cat. No.: B579004
CAS No.: 15316-92-4
M. Wt: 154.165
InChI Key: YLOGRIIEIYDEGZ-UHFFFAOYSA-N
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Description

The compound 4,6-Dimethylbenzene-1,2,3-triol (C₈H₁₀O₃) is a trihydroxybenzene derivative with methyl substituents at positions 4 and 4. These analogs share a common benzene-1,2,3-triol core, where substituents significantly influence physicochemical properties, reactivity, and applications. For example, 4,6-Dinitrobenzene-1,2,3-triol (evidenced in multiple sources) demonstrates how electron-withdrawing groups enhance acidity and stability .

Properties

CAS No.

15316-92-4

Molecular Formula

C8H10O3

Molecular Weight

154.165

IUPAC Name

4,6-dimethylbenzene-1,2,3-triol

InChI

InChI=1S/C8H10O3/c1-4-3-5(2)7(10)8(11)6(4)9/h3,9-11H,1-2H3

InChI Key

YLOGRIIEIYDEGZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1O)O)O)C

Synonyms

4,6-Dimethyl-1,2,3-benzenetriol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure, substituent effects, and applications:

4,6-Dinitrobenzene-1,2,3-triol (C₆H₄N₂O₇)

  • Molecular Weight : 216.11 g/mol .
  • Substituents: Two nitro (-NO₂) groups at positions 4 and 5.
  • Key Properties: High acidity due to electron-withdrawing nitro groups . Crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 6.7612 Å, b = 10.878 Å, c = 10.297 Å, and β = 92.75° . Applications: Intermediate in organic synthesis; used in coordination chemistry (e.g., ligand precursors) .

4,6-Dichlorobenzene-1,2,3-triol (C₆H₃Cl₂O₃)

  • Molecular Weight : 192.95 g/mol (calculated from m/z = 192.9465) .
  • Substituents : Two chloro (-Cl) groups at positions 4 and 6.
  • Key Properties :
    • Observed as a degradation byproduct in advanced oxidation processes (e.g., UVC/sulfite systems) .
    • Chloro groups increase hydrophobicity and resistance to microbial degradation compared to unsubstituted triols .

Benzene-1,2,3-triol (Pyrogallol, C₆H₆O₃)

  • Molecular Weight : 126.11 g/mol.
  • Substituents: No substituents (parent compound).
  • Key Properties :
    • High water solubility and reducing capacity.
    • Applications: Antioxidant, photographic developer, and precursor to pharmaceuticals .

5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol (C₁₉H₂₂N₈O₅)

  • Molecular Weight : 442.43 g/mol .
  • Substituents: A complex hydrazono-methyl-triazine-morpholine group at position 4.
  • Key Properties :
    • Specialized applications in medicinal chemistry (e.g., kinase inhibitors) due to its hybrid structure .

Data Table: Comparative Analysis of Substituted Benzene-1,2,3-triols

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
4,6-Dinitrobenzene-1,2,3-triol C₆H₄N₂O₇ -NO₂ (4,6) 216.11 Synthesis, crystallography
4,6-Dichlorobenzene-1,2,3-triol C₆H₃Cl₂O₃ -Cl (4,6) 192.95 Degradation byproduct
Benzene-1,2,3-triol (Pyrogallol) C₆H₆O₃ None 126.11 Antioxidants, photography
5-(Complex group)benzene-1,2,3-triol C₁₉H₂₂N₈O₅ Hydrazono-triazine 442.43 Medicinal chemistry

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase acidity and thermal stability. For example, 4,6-Dinitrobenzene-1,2,3-triol has a pKa ~1–2 due to nitro groups stabilizing the deprotonated form .
  • Electron-Donating Groups (e.g., -CH₃): Hypothetically, methyl groups would reduce acidity and enhance lipophilicity.
  • Halogens (e.g., -Cl) : Increase environmental persistence and resistance to oxidation .

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